molecular formula C5H9N3 B13647668 4-Azido-2-methylbut-1-ene

4-Azido-2-methylbut-1-ene

Cat. No.: B13647668
M. Wt: 111.15 g/mol
InChI Key: SVDQODWSLJQLQW-UHFFFAOYSA-N
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Description

4-Azido-2-methylbut-1-ene is an organic compound characterized by the presence of an azido group (-N₃) attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2-methylbut-1-ene typically involves the azidation of 2-methylbut-1-ene. One common method is the reaction of 2-methylbut-1-ene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-methylbut-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized compounds.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.

    Cycloaddition: Copper(I) catalysts for click chemistry.

    Reduction: Triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

    Substitution: Various substituted butenes.

    Cycloaddition: Triazoles.

    Reduction: 2-Methylbut-1-amine.

Scientific Research Applications

4-Azido-2-methylbut-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Azido-2-methylbut-1-ene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly known as click chemistry. This reaction is highly efficient and selective, making it useful for various applications in chemical biology and materials science.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-1-ene: Lacks the azido group, making it less reactive in cycloaddition reactions.

    4-Iodo-2-methylbut-1-ene: Contains an iodine atom instead of an azido group, leading to different reactivity and applications.

    2-Methylbut-2-ene: A structural isomer with different reactivity due to the position of the double bond.

Uniqueness

4-Azido-2-methylbut-1-ene is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition and substitution reactions. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

4-azido-2-methylbut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-5(2)3-4-7-8-6/h1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDQODWSLJQLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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